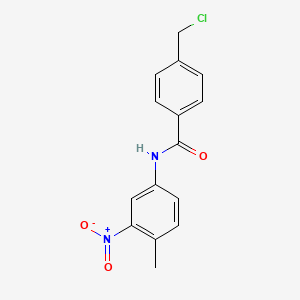

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide

Description

Properties

IUPAC Name |

4-(chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-10-2-7-13(8-14(10)18(20)21)17-15(19)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOWFSQVADIHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652651 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851319-32-9 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide (CAS: 851319-32-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a versatile bifunctional intermediate compound. The document details its physicochemical properties, a logical retrosynthetic analysis, validated protocols for its multi-step synthesis, and an expert perspective on its potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a synthetic organic compound recognized for its utility as a chemical building block.[1] Its structure is characterized by two key reactive moieties: a benzylic chloride and a nitroaromatic ring. The benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Concurrently, the nitro group can be readily reduced to an amine, which serves as a handle for further derivatization, such as additional amide or sulfonamide bond formation. This dual reactivity makes the compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The benzamide scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in the core of potent kinase inhibitors and other targeted therapies.[2][3][4][5]

Physicochemical Properties & Structural Analysis

The fundamental properties of the title compound are summarized below. Proper characterization is the cornerstone of its effective use in synthetic campaigns.

| Property | Value | Source(s) |

| CAS Number | 851319-32-9 | [1][6][7] |

| Molecular Formula | C₁₅H₁₃ClN₂O₃ | [8] |

| Molecular Weight | 304.73 g/mol | [1][8] |

| Appearance | Brownish Solid | [1][8] |

| Melting Point | 161-165°C | [8] |

| Solubility | Soluble in THF | [8] |

| Storage | 2-8°C, Refrigerator, protect from moisture | [1] |

Structural Insights:

-

Amide Linkage: The central amide bond provides structural rigidity and is a key hydrogen bond donor/acceptor, which is critical for molecular recognition in biological systems.

-

4-Chloromethylbenzoyl Moiety: The chloromethyl group (-CH₂Cl) is a reactive electrophile, making it an excellent site for SN2 reactions. This allows for covalent linkage to nucleophiles such as amines, thiols, or alcohols, enabling the attachment of solubilizing groups or pharmacophores.

-

4-Methyl-3-nitrophenyl Moiety: The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary synthetic value lies in its facile reduction to a primary amine (-NH₂), which can then be used in subsequent coupling reactions.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis simplifies the synthesis into a convergent plan involving the preparation of two key intermediates followed by a final coupling step. The primary disconnection is at the amide bond, which is a robust and high-yielding transformation.

The forward synthesis strategy is as follows:

-

Synthesis of Intermediate 1 (Amine): Nitration of commercially available p-toluidine to produce 4-methyl-3-nitroaniline.

-

Synthesis of Intermediate 2 (Acyl Chloride): Conversion of a suitable precursor like p-toluic acid into 4-(chloromethyl)benzoyl chloride.[9]

-

Final Coupling: Reaction of the two intermediates via a nucleophilic acyl substitution reaction to form the final amide product.

Detailed Synthesis Protocols

The following protocols are based on established and reliable chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Intermediate 1: 4-Methyl-3-nitroaniline

This synthesis relies on the regioselective electrophilic nitration of p-toluidine. The amino group is a strong ortho-, para-director; however, under strong acidic conditions, it is protonated to the anilinium ion, which is a meta-director. The interplay between the activating methyl group and the protonated amino group directs the nitration primarily to the position ortho to the methyl group and meta to the amino group.

Experimental Protocol:

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-toluidine (10 g) in concentrated sulfuric acid (200 g).[10] The dissolution is exothermic and should be managed with external cooling.

-

Cooling: Cool the resulting solution to below 0°C using an ice-salt bath. It is critical to maintain this low temperature to control the reaction rate and minimize side-product formation.

-

Nitration: Prepare a nitrating mixture of nitric acid (7.5 g, d=1.48 g/mL) and concentrated sulfuric acid (30 g).[10] Add this mixture dropwise to the stirred p-toluidine solution, ensuring the internal temperature does not rise above 0°C.

-

Quenching: After the addition is complete, allow the mixture to stand for a short period before carefully pouring it into 500 mL of ice-cold water.[10]

-

Work-up: Filter the solution to remove any impurities. Dilute the filtrate and neutralize it carefully by adding solid sodium carbonate in portions until the product precipitates. Maintain a low temperature throughout the neutralization.

-

Purification: Filter the crude yellow precipitate, press it dry, and recrystallize from ethanol to yield pure 4-methyl-3-nitroaniline (Yield: 65-70%).[10]

Synthesis of Intermediate 2: 4-(Chloromethyl)benzoyl Chloride

This intermediate can be prepared via several routes. A common and effective method involves the conversion of 4-(chloromethyl)benzoic acid to the acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.[9][11][12] Oxalyl chloride is often preferred for its clean reaction, as the byproducts (CO, CO₂, HCl) are gaseous.

Experimental Protocol:

-

Reactor Setup: Suspend 4-(chloromethyl)benzoic acid in a flask with freshly distilled, dry methylene chloride under a nitrogen atmosphere.[11] The exclusion of moisture is critical to prevent hydrolysis of the acyl chloride product.

-

Catalyst Addition: Add a catalytic amount (e.g., 2 drops) of dimethylformamide (DMF).[11] DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active acylating species.

-

Chlorination: Add oxalyl chloride (approx. 2 equivalents) dropwise to the suspension over 30 minutes.[11] The reaction mixture will evolve gas (CO, CO₂, HCl).

-

Reaction Monitoring: Stir the mixture at ambient temperature for several hours (e.g., 17 hours) until gas evolution ceases, indicating the reaction is complete.[11]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.[11] An azeotropic distillation with toluene can be performed to remove final traces of volatile reagents.[11]

-

Purification: The crude product is typically an oil that can be purified by vacuum distillation to yield pure 4-(chloromethyl)benzoyl chloride.[11][13]

Final Coupling: this compound

The final step is a Schotten-Baumann reaction, a robust method for forming amides from an amine and an acyl chloride.[14][15][16] The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[17][18]

Experimental Protocol:

-

Reactor Setup: Dissolve 4-methyl-3-nitroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.[18]

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1 equivalent) in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting materials.[18]

-

Work-up: Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude brownish solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure this compound.

Potential Applications in Drug Discovery

This compound is not an end-product therapeutic but a strategic intermediate. Its bifunctional nature allows for the systematic exploration of chemical space in a drug discovery program.

-

Scaffold for Kinase Inhibitors: The benzamide core is a well-established scaffold for inhibitors of various protein kinases, including Bcr-Abl, EGFR, and ROCK1.[2][3][4] The title compound provides a template that can be elaborated at two key positions.

-

Site for Linker Attachment: The chloromethyl group is ideal for attaching linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

-

Diversification Platform: The two reactive handles allow for the creation of diverse chemical libraries through parallel synthesis.

Analytical Characterization (Predicted)

While specific spectral data is not publicly available, the expected features can be predicted based on the structure and data from analogous compounds.[19][20][21]

-

¹H NMR:

-

Amide NH: A singlet around 8.5-10.0 ppm.

-

Aromatic Protons: Multiple signals (doublets, doublet of doublets, singlets) in the range of 7.2-8.5 ppm.

-

Chloromethyl (-CH₂Cl): A sharp singlet around 4.6-4.8 ppm.

-

Methyl (-CH₃): A sharp singlet around 2.3-2.6 ppm.

-

-

¹³C NMR:

-

Carbonyl (C=O): A signal in the range of 164-168 ppm.

-

Aromatic Carbons: Multiple signals between 120-150 ppm.

-

Chloromethyl (-CH₂Cl): A signal around 45-47 ppm.

-

Methyl (-CH₃): A signal around 18-22 ppm.

-

-

FT-IR:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.

-

N-O Stretch (asymmetric): A strong peak around 1520-1550 cm⁻¹.

-

N-O Stretch (symmetric): A peak around 1340-1360 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): An expected peak at m/z 304, with a characteristic M+2 isotope peak at m/z 306 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.

-

Safety, Handling, and Storage

This compound should be handled with care, assuming it possesses hazards associated with its functional groups.

-

Benzylic Chloride: Benzylic chlorides are known lachrymators and irritants.[22][23] They can cause skin irritation, allergic reactions, and severe eye damage.[24][25] Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[26]

-

Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and are often incompatible with strong oxidizing agents.[27]

-

General Handling: Avoid inhalation of dust and contact with skin and eyes.[22] Use only in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) away from moisture and incompatible materials.[1]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for researchers in drug discovery and organic synthesis. Its dual reactive sites offer a platform for convergent synthesis and the creation of diverse molecular libraries. The well-defined synthetic pathways to its precursors and the reliability of the final amide coupling make it an accessible and valuable tool for the development of complex, biologically active molecules.

References

-

PrepChem. (Date not available). Preparation of 4-methyl-3-nitroaniline. PrepChem.com. Available from: [Link]

-

Grokipedia. (Date not available). Schotten–Baumann reaction. Grokipedia. Available from: [Link]

-

Chemistry Education. (Date not available). Synthesis and analysis of amides. Chemistry Education. Available from: [Link]

-

SATHEE. (Date not available). Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]

-

PubMed. (Date not available). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. Available from: [Link]

-

PubMed. (Date not available). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available from: [Link]

-

PubMed. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. Available from: [Link]

-

Pharmaffiliates. (Date not available). This compound CAS No : 851319-32-9. Pharmaffiliates. Available from: [Link]

-

PrepChem. (Date not available). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. PrepChem.com. Available from: [Link]

-

PubMed Central. (Date not available). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available from: [Link]

-

Carl ROTH. (Date not available). 4-Methyl-3-nitroaniline. Carl ROTH. Available from: [Link]

-

ICSC. (Date not available). ICSC 0016 - BENZYL CHLORIDE. ICSC. Available from: [Link]

-

Loba Chemie. (2015). BENZYL CHLORIDE EXTRA PURE MSDS. Loba Chemie. Available from: [Link]

- Google Patents. (Date not available). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Indispensable Role of 4-Methyl-3-nitroaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- Google Patents. (Date not available). CN105330535A - Synthesis technology of m-toluoyl chloride. Google Patents.

-

MDPI. (Date not available). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available from: [Link]

-

ResearchGate. (Date not available). Scheme 4. The synthesis of (Z)-4-methyl-N(4-nitrophenyl)benzohydrazonyl bromide. ResearchGate. Available from: [Link]

-

Chemical Register. (Date not available). This compound (CAS No. 851319-32-9) Suppliers. Chemical Register. Available from: [Link]

-

ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. Available from: [Link]

-

Organic Chemistry Data & Info. (Date not available). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

-

ResearchGate. (Date not available). 1 H NMR and IR spectroscopic data. ResearchGate. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 851319-32-9|4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide|BLD Pharm [bldpharm.com]

- 7. This compound (CAS No. 851319-32-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. This compound | 851319-32-9 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. grokipedia.com [grokipedia.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 17. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 18. Amide Synthesis [fishersci.it]

- 19. researchgate.net [researchgate.net]

- 20. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 21. researchgate.net [researchgate.net]

- 22. westliberty.edu [westliberty.edu]

- 23. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]

- 24. chemicalbook.com [chemicalbook.com]

- 25. lobachemie.com [lobachemie.com]

- 26. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 27. 4-Methyl-3-nitroaniline | 119-32-4 [chemicalbook.com]

Synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a key intermediate in various organic synthesis applications.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction

This compound (C₁₅H₁₃ClN₂O₃, Molar Mass: 304.73 g/mol ) is a substituted benzamide derivative that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a reactive chloromethyl group and a nitrophenyl moiety, allows for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry and materials science. This guide will detail a reliable and efficient two-step synthesis pathway, beginning with the preparation of the necessary precursors followed by their condensation to form the target molecule.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a convergent synthesis strategy. This involves the separate preparation of two key intermediates: 4-Methyl-3-nitroaniline and 4-(Chloromethyl)benzoyl chloride . These intermediates are then coupled in an acylation reaction to yield the final product. This approach allows for better control over the purity of the final product and facilitates optimization of each individual reaction step.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of Precursors

Preparation of 4-Methyl-3-nitroaniline

The synthesis of 4-methyl-3-nitroaniline is achieved through the regioselective nitration of p-toluidine. The directing effects of the methyl and amino groups on the aromatic ring are key to obtaining the desired isomer.

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid, maintaining the temperature just below 0°C.[3]

-

Separately, prepare a nitrating mixture by carefully adding 7.5 g of nitric acid (d=1.48 g/ml) to 30 g of concentrated sulfuric acid, keeping the mixture cool.[3]

-

Slowly add the nitrating mixture dropwise to the p-toluidine solution, ensuring the temperature does not rise above 0°C.[3]

-

After the addition is complete, allow the reaction mixture to stand for a short period before pouring it into 500 ml of ice-cold water.[3]

-

Filter the solution to remove any impurities. Dilute the filtrate to three times its volume and neutralize with solid sodium carbonate, maintaining a low temperature.[3]

-

Collect the resulting precipitate by filtration, press it dry, and recrystallize from alcohol to obtain yellow monoclinic needles of 4-methyl-3-nitroaniline.[3]

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric byproducts, ensuring the purity of the 4-methyl-3-nitroaniline for the subsequent acylation reaction.

Preparation of 4-(Chloromethyl)benzoyl chloride

4-(Chloromethyl)benzoyl chloride can be synthesized from p-toluic acid via a two-step process: side-chain chlorination followed by conversion of the carboxylic acid to an acyl chloride.[4]

Experimental Protocol:

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid

-

Suspend finely pulverized p-toluic acid in a solvent resistant to chlorination, such as carbon tetrachloride.[4]

-

Heat the suspension to between 85 and 115°C.[4]

-

Bubble chlorine gas through the heated suspension while irradiating with a UV lamp to initiate the free radical reaction.[4]

-

Monitor the reaction's progress until the starting material is consumed.

-

Cool the reaction mixture and isolate the 4-(chloromethyl)benzoic acid precipitate.

Step 2: Synthesis of 4-(Chloromethyl)benzoyl chloride

-

In a dry flask under an inert atmosphere (e.g., nitrogen), suspend the 4-(chloromethyl)benzoic acid in a dry, non-reactive solvent like dichloromethane.

-

Add a catalytic amount of dimethylformamide (DMF).[5]

-

Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5 to 2 equivalents), to the mixture at room temperature or with cooling.[5]

-

Heat the mixture to reflux and stir for several hours until the evolution of gas (HCl and SO₂ if using thionyl chloride) ceases.[5]

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Purify the crude 4-(chloromethyl)benzoyl chloride by vacuum distillation.[6]

Causality of Experimental Choices:

-

UV Initiation: The side-chain chlorination of the methyl group proceeds via a free radical mechanism, which requires an initiator like UV light.[4]

-

Inert Atmosphere: 4-(Chloromethyl)benzoyl chloride is highly reactive and moisture-sensitive. Conducting the reaction under an inert atmosphere prevents hydrolysis of the acyl chloride back to the carboxylic acid.[6]

-

Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.[5]

-

Vacuum Distillation: This is the preferred method for purifying 4-(chloromethyl)benzoyl chloride, as it effectively separates the product from less volatile impurities.[6]

Part 2: Synthesis of this compound

The final step in the synthesis is the acylation of 4-methyl-3-nitroaniline with 4-(chloromethyl)benzoyl chloride. This is a nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.

Experimental Protocol:

-

Dissolve 4-methyl-3-nitroaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction flask.

-

Add a base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the hydrochloric acid produced during the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-(chloromethyl)benzoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a brownish solid.[1][2]

Causality of Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction with the highly reactive acyl chloride.

-

Base: The inclusion of a base is critical to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Aqueous Work-up: The series of washes is a standard procedure to remove impurities and unreacted starting materials, leading to a purer final product.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | Yellow needles | 19499-60-6 |

| 4-(Chloromethyl)benzoyl chloride | C₈H₆Cl₂O | 189.04 | Oily liquid | 876-08-4 |

| This compound | C₁₅H₁₃ClN₂O₃ | 304.73 | Brownish Solid | 851319-32-9 |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the final acylation reaction.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible method that relies on well-established chemical principles. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable intermediate in high purity. The detailed protocols and explanations of the underlying chemistry are intended to empower scientists in drug development and related fields to confidently incorporate this synthesis into their research endeavors.

References

-

PrepChem. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN108358776A - The preparation method of 4 chloromethyl benzoic acid chlorides.

-

PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]

-

Chemical Register. (n.d.). This compound (CAS No. 851319-32-9) Suppliers. Retrieved from [Link]

-

ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. The synthesis of (Z)-4-methyl-N(4-nitrophenyl)benzohydrazonyl bromide. Retrieved from [Link]

-

PubMed. (2012). N-(4-Methyl-benz-yl)-3-nitro-anilinium Chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

Sources

Physical and chemical properties of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a key intermediate in organic synthesis with potential applications in drug discovery and materials science. This document details the compound's structural and physicochemical characteristics, a robust synthesis protocol, and methods for its analytical characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this versatile molecule.

Introduction

This compound (CAS No. 851319-32-9) is a substituted benzamide derivative featuring a nitrated phenyl ring and a chloromethylated benzyl moiety.[1] This unique combination of functional groups makes it a valuable bifunctional reagent in organic synthesis. The amide linkage provides a stable scaffold, while the nitro group can be readily reduced to an amine for further derivatization, and the chloromethyl group serves as a reactive site for nucleophilic substitution. This guide aims to provide a detailed exposition of its properties and synthesis to facilitate its use in research and development.

Physicochemical Properties

This compound is a brownish solid at room temperature.[1] Its solubility is limited in water but is notable in organic solvents such as tetrahydrofuran (THF).[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 851319-32-9 | [1] |

| Molecular Formula | C₁₅H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 304.73 g/mol | [1] |

| Appearance | Brownish Solid | [1] |

| Melting Point | 161-165 °C | [2] |

| Solubility | Soluble in THF | [2] |

| Storage | 2-8 °C, Refrigerator | [1] |

Chemical Structure and Reactivity

The chemical structure of this compound is characterized by three key functional groups that dictate its reactivity: the amide linkage, the nitro group, and the chloromethyl group.

Caption: Chemical structure of this compound.

The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The nitro group is a strong electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up avenues for further functionalization, for instance, through diazotization reactions.

The chloromethyl group is a key reactive site for nucleophilic substitution reactions. The benzylic position of the chlorine atom makes it susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Synthesis

The synthesis of this compound is typically achieved through the acylation of 4-methyl-3-nitroaniline with 4-chloromethylbenzoyl chloride. This reaction is a standard procedure for amide bond formation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

-

Materials:

-

4-Methyl-3-nitroaniline

-

4-Chloromethylbenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or another suitable base like triethylamine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chloromethylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

-

Causality behind Experimental Choices:

-

The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive 4-chloromethylbenzoyl chloride.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.

-

A base such as pyridine is added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

-

The aqueous workup with sodium bicarbonate removes any unreacted acyl chloride and acidic byproducts.

-

Recrystallization is an effective method for purifying the solid product to obtain a high degree of purity.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene protons of the chloromethyl group, and the amide proton. The aromatic region will likely display complex splitting patterns due to the substitution on both phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the carbons of the two aromatic rings, the methyl carbon, and the methylene carbon of the chloromethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (304.73 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C-NO₂ stretching of the nitro group.

Safety and Handling

-

General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Hazards:

-

The chloromethyl group suggests that the compound may be a lachrymator and an alkylating agent, and therefore potentially harmful.

-

Nitroaromatic compounds can be toxic and may be absorbed through the skin.

-

Dust from the solid compound should not be inhaled.

-

-

First Aid:

-

In case of skin contact, wash immediately with plenty of soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

If inhaled, move to fresh air.

-

If swallowed, seek immediate medical attention.[4]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8 °C.[1]

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its bifunctional nature allows for its use in the construction of a variety of more complex molecules.

-

Drug Discovery: The ability to introduce a linker with a reactive handle (the chloromethyl group) and a latent amino group (via reduction of the nitro group) makes this compound a useful scaffold for the synthesis of potential drug candidates. It can be used to connect different pharmacophores or to introduce functionalities that can interact with biological targets.

-

Materials Science: The reactive chloromethyl group can be used to graft this molecule onto polymer backbones or surfaces, potentially modifying their properties. The aromatic and polar nature of the molecule could impart specific optical or electronic properties to the resulting materials.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and essential safety information. The structural features of this compound offer a wide range of possibilities for further chemical transformations, making it a valuable tool for synthetic chemists.

References

Sources

An In-depth Technical Guide to 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid (C15H13ClN2O3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthetic chemistry, physicochemical properties, and potential biological significance of the N-acyl-α-amino acid, 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering insights into its structural characteristics, potential therapeutic applications, and the methodologies for its synthesis and analysis.

Introduction and Molecular Overview

The compound with the molecular formula C15H13ClN2O3 is systematically named 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This molecule belongs to the class of N-acyl-α-amino acids, which are characterized by an amide bond linking a carboxylic acid to the amino group of an amino acid. In this specific case, the amino acid is L-phenylalanine, and the acyl group is derived from 2-chloronicotinic acid (2-chloropyridine-3-carboxylic acid).

The unique structural amalgamation of a halogenated pyridine ring, an amide linkage, and a chiral amino acid scaffold suggests a rich potential for diverse biological activities. N-acyl amino acids are an emerging class of signaling lipids with roles in various physiological processes, and their synthetic analogs are of significant interest in drug development.[1]

Table 1: Core Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C15H13ClN2O3 |

| IUPAC Name | 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid |

| SMILES | ClC1=NC=CC=C1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

| InChI | InChI=1S/C15H13ClN2O3/c16-13-11(7-4-8-17-13)14(19)18-12(15(20)21)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,18,19)(H,20,21) |

| InChIKey | XYXVAIJEBDFXQB-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid follows a logical and well-established pathway in organic chemistry, primarily involving an amide coupling reaction. The general strategy is to couple the activated form of 2-chloropyridine-3-carboxylic acid with L-phenylalanine.

Synthetic Pathway

The most common and efficient method for this synthesis is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-phenylalanine with the acid chloride of 2-chloropyridine-3-carboxylic acid.

Step 1: Preparation of 2-chloropyridine-3-carbonyl chloride

The starting material, 2-chloropyridine-3-carboxylic acid, is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), to form the more reactive acyl chloride.[2]

Step 2: Amide Coupling

The resulting 2-chloropyridine-3-carbonyl chloride is then reacted with L-phenylalanine in the presence of a base, such as sodium hydroxide or a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the amino group on the acyl chloride.

Figure 1: General synthetic workflow for 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid.

Experimental Protocol: A General Guideline

-

Acyl Chloride Formation: To a solution of 2-chloropyridine-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloropyridine-3-carbonyl chloride.

-

Amide Coupling: Dissolve L-phenylalanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0 °C.

-

To this solution, add the crude 2-chloropyridine-3-carbonyl chloride in a suitable organic solvent (e.g., THF) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture vigorously at room temperature for several hours until completion.

-

Work-up and Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid.

Characterization and Analytical Methods

The structural integrity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyridine ring, the phenyl ring of phenylalanine, and the α- and β-protons of the amino acid backbone. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyls of the amide and carboxylic acid, and the carbons of the aromatic rings. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| HPLC | A single peak indicating the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric purity. |

Physicochemical Properties

While experimental data for 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid is not extensively published, its physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Significance |

| Molecular Weight | 304.73 g/mol | Influences diffusion and transport across membranes. |

| XlogP3 | 2.7 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 2 | The N-H of the amide and the O-H of the carboxylic acid can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 4 | The nitrogen of the pyridine ring and the oxygen atoms of the carbonyl groups can accept hydrogen bonds. |

| pKa (acidic) | ~3-4 | The carboxylic acid group will be deprotonated at physiological pH. |

| pKa (basic) | ~2-3 | The pyridine nitrogen is weakly basic. |

| Solubility | Likely soluble in organic solvents like DMSO and DMF; sparingly soluble in water. | Important for designing in vitro assays and for formulation. |

Potential Biological Activities and Mechanism of Action

The biological profile of 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid has not been extensively characterized. However, based on the activities of structurally related compounds, we can hypothesize its potential therapeutic applications and mechanisms of action.

Inferred Biological Activities

-

Antimicrobial Activity: Many N-acyl amino acids and heterocyclic compounds exhibit antimicrobial properties.[3][4][5] The presence of the chloropyridine moiety may enhance this activity.

-

Anti-inflammatory Activity: Derivatives of phenylpropanoic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is plausible that this compound could inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

Anticancer Activity: Numerous compounds containing thiazole and benzamide scaffolds, which are structurally related to the pyridine and amide components of our target molecule, have demonstrated antiproliferative effects against various cancer cell lines.[5][7][8]

-

Neuromodulatory Effects: N-acyl amino acids are known to interact with the endocannabinoid system, for instance, by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which degrades anandamide.[1]

Figure 2: Inferred potential biological activities based on structural motifs.

Postulated Mechanisms of Action

Based on the potential biological activities, the following mechanisms of action can be postulated:

-

Enzyme Inhibition: The compound could act as an inhibitor of key enzymes such as FAAH, COX-1/2, or other enzymes involved in disease pathogenesis.

-

Receptor Modulation: It may bind to and modulate the activity of specific receptors, potentially including G-protein coupled receptors.

-

Disruption of Microbial Cell Membranes: For antimicrobial activity, the compound might interfere with the integrity of bacterial or fungal cell membranes.

-

Induction of Apoptosis: In the context of anticancer activity, it could trigger programmed cell death in cancer cells through various signaling pathways.

Future Directions and Conclusion

2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid represents a molecule of significant interest for further investigation. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest a high potential for diverse biological activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: A thorough synthesis, purification, and spectroscopic characterization to establish a reference standard.

-

In Vitro Biological Screening: A comprehensive screening of the compound against a panel of microbial strains, cancer cell lines, and key enzymes involved in inflammation and neurotransmission.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

References

- Sivasamy, A., et al. (2001). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Journal of the American Oil Chemists' Society, 78(9), 897–902.

- Gasparyan, S., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(1), 36-39.

- Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carboxylic acid.

- Joksimović, J., et al. (2005). The synthesis, properties, and applications of N-acyl-α-aminoacids. Russian Chemical Reviews, 74(10), 957-979.

- Kallscheuer, N., et al. (2020). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 18(11), 540.

- ChemicalBook. (n.d.). 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID.

- European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP 0372654 A2.

- PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.

- PubChem. (n.d.). 2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid.

- Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carbonyl chloride.

- PubChem. (n.d.). 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride.

- Al-Tel, T. H., et al. (2011). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6030.

- Kairytė, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(23), 16694.

- PubChem. (n.d.). 2-Chloro-3-phenylpropanoic acid.

- Semantic Scholar. (n.d.).

- Tron, G. C., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 19(13), 3943-3952.

- PubChem. (n.d.). 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid.

- Smolecule. (2023). 3-[(5-Chlorothiophene-2-carbonyl)amino]-2-methyl-2-phenylpropanoic acid.

- Rump, S., et al. (1982). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Die Pharmazie, 37(1), 20-22.

Sources

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity [mdpi.com]

- 4. (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid | C18H20N2O3 | CID 6426953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 3-[(5-Chlorothiophene-2-carbonyl)amino]-2-methyl-2-phenylpropanoic acid [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Benzamide Derivative

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a complex organic molecule with significant potential as an intermediate in various synthetic pathways, particularly in the development of novel therapeutic agents.[1] Its structure, characterized by a nitrophenyl moiety, an amide linkage, and a reactive chloromethyl group, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed examination of the safety and handling precautions for this compound, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. By understanding the "why," researchers can cultivate a proactive safety culture and mitigate risks effectively.

Section 1: Hazard Analysis - Deconstructing the Risk Profile

The hazard profile of this compound is best understood by examining its constituent functional groups: the nitrophenyl group and the chloromethyl group.

The Nitrophenyl Group: A Source of Systemic Toxicity

The presence of a nitroaromatic group is a primary contributor to the toxicological profile of this compound. Analogous compounds, such as 4-Methyl-3-nitroaniline, are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2] The nitro group is a strong electron-withdrawing group, which can lead to the generation of reactive oxygen species and oxidative stress within the body.[3]

Key Concerns:

-

Systemic Toxicity: Absorption through any route can lead to systemic effects. Prolonged or repeated exposure may cause damage to organs.[2][4]

-

Environmental Hazard: Nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[1][2]

The Chloromethyl Group: A Potent Alkylating Agent and Irritant

The 4-chloromethylbenzamide portion of the molecule introduces the hazards associated with alkylating agents. Chloromethylated aromatic compounds are known to be reactive and can form covalent bonds with nucleophiles, including biological macromolecules like DNA and proteins.[5][6] This reactivity is the basis for their utility in synthesis but also the source of their primary health risks.

Key Concerns:

-

Irritation: Compounds containing chloromethyl groups are often irritating to the skin, eyes, and respiratory tract.[7][8]

-

Sensitization: There is a potential for allergic skin reactions upon repeated contact.[7]

-

Mutagenicity and Carcinogenicity: As alkylating agents, these compounds have the potential to be mutagenic and carcinogenic by causing damage to DNA.[5][6]

Section 2: Personal Protective Equipment (PPE) - A First Line of Defense

Given the dual hazards of systemic toxicity and localized irritation/sensitization, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a splash hazard. | Protects against splashes of the solid or solutions, which can cause serious eye irritation.[7][8] |

| Skin Protection | A flame-retardant lab coat. Disposable nitrile gloves (check for breakthrough times with your specific solvent). Consider double-gloving for extended operations. | Prevents skin contact, which can lead to irritation, sensitization, and systemic absorption.[2][7] |

| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary. | Prevents inhalation of the powder or aerosols, which can be toxic.[2][8] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Handling

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]

-

Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[10]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[11]

Storage

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Container: Keep the container tightly closed and in a dry, well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[10][12]

Section 4: Emergency Procedures - Preparedness and Response

A clear and well-rehearsed emergency plan is essential for responding effectively to accidental exposures or spills.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]

Spill Response

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent the spill from spreading. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Section 5: Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste.[2] Do not allow the material to enter drains or waterways due to its potential toxicity to aquatic life.[1][2]

Visualizations

Figure 1: Key structural hazards of this compound.

Figure 2: Workflow for responding to an exposure incident.

Conclusion

This compound is a valuable research chemical that demands a high level of respect and careful handling. By understanding the underlying chemical principles that dictate its hazard profile, researchers can implement robust safety protocols that protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.

References

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PubMed Central. Available at: [Link]

-

Safety Data Sheet: 4-Methyl-3-nitroaniline. Carl ROTH. (2024-03-04). Available at: [Link]

-

Safety Data Sheet: 4-Methyl-3-nitroaniline. Carl ROTH. Available at: [Link]

-

1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. PubChem. Available at: [Link]

-

4-Methyl-3-nitroaniline - ChemBK. (2024-04-09). Available at: [Link]

-

ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. Inchem.org. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023-09-01). Available at: [Link]

-

Evaluating Hazards and Assessing Risks in the Laboratory. NCBI - NIH. Available at: [Link]

-

Nitro compound - Wikipedia. Available at: [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. (2020-10-20). Available at: [Link]

-

Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]

-

Chemical Indicator for Alkylating Agents. ChemistryViews. (2015-10-06). Available at: [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

-

The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. PMC. Available at: [Link]

-

Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration. OSHA. Available at: [Link]

-

Alkylating antineoplastic agent - Wikipedia. Available at: [Link]

-

ECHA | Call for evidence on skin sensitisers in consumer mixtures | Deadline for providing input 31 October 2022. ECHA. (2022-09-29). Available at: [Link]

-

Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. PMC - NIH. (2022-03-23). Available at: [Link]

-

How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022-03-29). Available at: [Link]

-

3.4.: Respiratory or skin sensitisation. CLP - REACH Online. Available at: [Link]

-

New OSHA requirements on chemical hazards. Clinician.com. (2011-08-01). Available at: [Link]

-

Legislation and Current Practices Concerning Risk Assessment of Skin Sensitizers in the European Union: A Comparative and Survey Study. NIH. Available at: [Link]

-

Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. OSHA. Available at: [Link]

-

Understanding Skin Sensitizers: Allergies, Risks, and Protective Measures. (2024-07-23). Available at: [Link]

-

OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Justia. (2025-10-16). Available at: [Link]

-

N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. PubMed. Available at: [Link]

-

Toxicity Test of LD50 Zinc (II) N-Benzyl Methyl Dithiocarbamate Complex Compounds on White Mice. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 7. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]

- 9. justia.com [justia.com]

- 10. fishersci.com [fishersci.com]

- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 12. fishersci.com [fishersci.com]

- 13. nationalacademies.org [nationalacademies.org]

A Comprehensive Technical Guide to the Solubility of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide in Organic Solvents

Abstract

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a complex organic molecule with significant applications in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceutical agents or functional materials.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its synthesis, purification, formulation, and quality control. This guide provides an in-depth analysis of the solubility of this compound, grounded in the principles of physical organic chemistry. We present a detailed examination of the molecular structure, predictive solubility profiling based on solvent polarity, and a robust, step-by-step protocol for the empirical determination of its solubility. This document is intended to be an essential resource for researchers, chemists, and formulation scientists working with this compound.

Introduction: The Critical Role of Solubility in Chemical Applications

The solubility of a compound, defined as the maximum concentration that can be dissolved in a solvent at a given temperature, is a fundamental physicochemical property that governs its utility in a multitude of scientific and industrial processes. For a compound such as this compound, which is noted as being useful in organic synthesis, its solubility profile dictates the choice of reaction media, the efficiency of crystallization for purification, and the feasibility of its use in various analytical techniques.[1] An informed selection of solvents can lead to improved reaction yields, higher purity of the final product, and more stable formulations. Conversely, a lack of solubility data can result in process inefficiencies, low yields, and difficulties in downstream applications.

The principle of "like dissolves like" is a cornerstone of predicting solubility.[2][3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of various functional groups.

Molecular Structure and Polarity Analysis of this compound

To understand the solubility of this compound, a detailed analysis of its molecular structure is essential. The molecule, with the chemical formula C15H13ClN2O3, possesses several key functional groups that contribute to its overall polarity.[1]

-

Amide Group (-CONH-): The amide linkage is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests potential solubility in protic and polar aprotic solvents.

-

Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar, contributing significantly to the molecule's overall polarity.

-

Chloromethyl Group (-CH2Cl): The chloromethyl group introduces a polar carbon-chlorine bond.

-

Aromatic Rings: The two phenyl rings are generally non-polar, contributing to solubility in solvents with some aromatic character.

-

Methyl Group (-CH3): The methyl group is non-polar.

The combination of these functional groups results in a molecule with a considerable dipole moment, suggesting that it will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents.

Predictive Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents. The following table summarizes the expected solubility at ambient temperature (25 °C), categorized by solvent type.

| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C | Rationale |

| Hexane | Non-polar | < 0.1 | The high polarity of the amide and nitro groups leads to poor interaction with the non-polar hexane. |

| Toluene | Non-polar (Aromatic) | 1-5 | The aromatic rings of the solute can interact favorably with the aromatic nature of toluene, leading to slight solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 20-50 | DCM is a good solvent for many organic compounds with low to medium polarity.[5] Its moderate polarity can solvate the polar groups of the molecule. |

| Acetone | Polar Aprotic | 50-100 | Acetone's high polarity and ability to accept hydrogen bonds make it an effective solvent for the polar amide and nitro groups. |

| Ethyl Acetate | Polar Aprotic | 30-60 | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | 40-80 | Acetonitrile is a polar aprotic solvent that can effectively solvate the polar functional groups of the compound. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules, including those with polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide variety of organic compounds. |

| Methanol | Polar Protic | 10-30 | Methanol can act as both a hydrogen bond donor and acceptor, interacting with the amide group. However, the large non-polar regions of the molecule may limit solubility compared to polar aprotic solvents. |

| Ethanol | Polar Protic | 5-20 | Similar to methanol, ethanol can form hydrogen bonds, but its slightly lower polarity may result in reduced solubility. |

Experimental Determination of Solubility

While predictive analysis is a valuable starting point, empirical determination of solubility is crucial for obtaining accurate data for research and development. The following is a standardized protocol for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility (S) in g/L using the following formula: S (g/L) = C * DF Where:

-

C is the concentration of the diluted sample in g/L determined from the analysis.

-

DF is the dilution factor.

-

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.[3][4]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.

-

Presence of Impurities: Impurities can either increase or decrease the measured solubility of a compound.

Safety Considerations

While a specific safety data sheet (SDS) for this compound was not found in the initial search, it is prudent to handle this compound with care, assuming it may be hazardous. General safety precautions for handling organic chemicals should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

Consult the SDS for the specific organic solvents being used, as many are flammable and/or toxic.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By analyzing its molecular structure, we have presented a predictive solubility profile that can guide solvent selection. Furthermore, a detailed experimental protocol has been outlined to enable the accurate determination of its solubility. A thorough understanding and empirical validation of the solubility of this compound are essential for its effective utilization in research and development, ultimately leading to more efficient and robust chemical processes.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Pharmaffiliates. This compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a key intermediate in organic synthesis. The document outlines the compound's physical and chemical properties, including its appearance and melting point. A comprehensive, step-by-step protocol for its synthesis via the acylation of 4-methyl-3-nitroaniline with 4-chloromethylbenzoyl chloride is presented, with a focus on the underlying chemical principles and experimental rationale. Furthermore, this guide details the standard analytical techniques for the structural elucidation and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to be a valuable resource for chemists and researchers engaged in the synthesis and application of complex organic molecules.

Introduction

This compound is a substituted aromatic amide of interest in various fields of chemical synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a nitroaromatic moiety, makes it a versatile building block for the construction of more complex molecular architectures. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents. A thorough understanding of its properties and a reliable synthetic protocol are crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Appearance | Brownish Solid | [1] |

| Melting Point | 161-165 °C | |

| Molecular Formula | C₁₅H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 304.73 g/mol | [1] |

| CAS Number | 851319-32-9 | [1] |

| Solubility | Soluble in THF | |

| Storage | 2-8 °C Refrigerator | [1] |